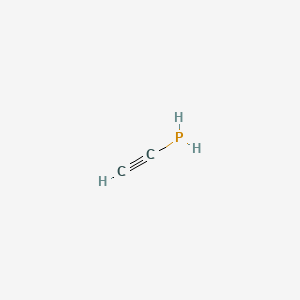
Dicarbon phosphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicarbon phosphide, with the chemical formula C₂P, is a compound that consists of two carbon atoms and one phosphorus atomThe compound has a molecular weight of 54.9952 and is identified by the CAS Registry Number 12602-39-0 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicarbon phosphide can be synthesized through various methods. One common approach involves the reaction of phosphine (PH₃) with methane (CH₄) in electron-irradiated interstellar ice analogues . This method demonstrates the formation of phosphorus-carbon bonds, which are crucial for the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound typically involves high-temperature reduction of metal compounds together with phosphate. This method requires temperatures around 200°C and involves solid-liquid reactions . Another approach includes the use of phosphite, hypophosphite, or phosphine for reduction at lower temperatures, leading to smaller and more active phosphide particles .
Chemical Reactions Analysis
Types of Reactions: Dicarbon phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions often involve reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield phosphorus oxides, while reduction can produce phosphine derivatives.
Scientific Research Applications
Dicarbon phosphide has a wide range of scientific research applications:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: this compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of dicarbon phosphide involves its interaction with molecular targets and pathways. The compound can form stable complexes with metals and other elements, influencing various chemical and biological processes. Its unique electronic properties make it suitable for applications in catalysis and material science .
Comparison with Similar Compounds
Phosphine (PH₃): A simple phosphorus hydride with different reactivity and applications.
Phosphorus Nitride (PN): Contains both phosphorus and nitrogen, with distinct chemical properties.
Carbon Phosphide (CP): Similar to dicarbon phosphide but with different carbon-phosphorus bonding.
Uniqueness: this compound stands out due to its unique combination of carbon and phosphorus atoms, leading to distinct electronic and chemical properties. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
12602-39-0 |
|---|---|
Molecular Formula |
C2H3P |
Molecular Weight |
58.02 g/mol |
IUPAC Name |
ethynylphosphane |
InChI |
InChI=1S/C2H3P/c1-2-3/h1H,3H2 |
InChI Key |
LQEQXNYQQIBNEM-UHFFFAOYSA-N |
Canonical SMILES |
C#CP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















